Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate
Description
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(10)6-3-4-11-5-7(6)9/h2-5,9H2,1H3 |
InChI Key |
GZFCREPQQMANLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(COCC1)N |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclization Route
A prominent method involves alkylation of β-ketoesters followed by intramolecular cyclization to form the pyran ring. This approach is exemplified by the preparation of related pyran carboxylates such as methyl 3,4-dihydro-2H-pyran-5-carboxylate, which can be adapted for ethyl esters:
Step 1: Alkylation of β-Ketoester
1-Bromo-3-chloropropane is alkylated with methyl acetoacetate in an alcoholic solvent (e.g., methanol) to yield a halogenated ketone intermediate.
Step 2: O-Alkylation and Cyclization
The halogenated ketone undergoes O-alkylation with sodium methylate to form the dihydropyran ring system, yielding a crude pyran carboxylate.
Step 3: Purification
The crude product is purified by fractional distillation to obtain the pure methyl 3,4-dihydro-2H-pyran-5-carboxylate.
This method is scalable, economical, and environmentally friendly due to the absence of catalysts and mild reaction conditions (30–70 °C) under nitrogen atmosphere. The reaction is exothermic and thermodynamically favorable.
Replacing methyl acetoacetate with ethyl acetoacetate in the alkylation step can yield the ethyl ester analog, ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate, following similar reaction conditions.
Amination via Michael Addition and Cyclization
Another approach involves the formation of the amino-substituted pyran ring through Michael addition of amino-containing precursors to α,β-unsaturated esters or nitriles, followed by intramolecular cyclization:
-
4-Hydroxy-6-methyl-2(1H)-pyridones or related hydroxy-pyridones react with arylmethylene malononitriles or arylmethylene methyl cyanoacetates in methanol with a catalytic amount of piperidine.
-
The process involves a Michael addition of the nucleophilic amino group to the β-position of the unsaturated ester, followed by intramolecular nucleophilic attack of the hydroxy group on a cyano group, forming a stable bicyclic 2-amino-4H-pyran derivative.
-
Reflux in methanol for 1–6 hours with piperidine catalyst.
-
The isolated yields range from 56% to 95%, with products crystallizing upon cooling.
-
The amino group shows characteristic IR absorption bands at 3357–3500 cm⁻¹ and 3133–3330 cm⁻¹, and a sharp singlet in ^1H-NMR at δ = 6.92–7.83 ppm, confirming the presence of the amino substituent.
This method provides a versatile route to 5-amino-substituted dihydropyran derivatives with ester functionalities, including ethyl esters, by selecting appropriate α,β-unsaturated esters.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Alkylation and O-alkylation | 1-Bromo-3-chloropropane, β-ketoester | Methanol, sodium methylate, 30–70°C, N₂ atmosphere | 70–85 | Simple, catalyst-free, scalable | Adaptable for ethyl esters |
| Michael Addition and Cyclization | 4-Hydroxy-6-methyl-2-pyridones, arylmethylene esters | Methanol, piperidine, reflux 1–6 h | 56–95 | High yields, one-pot synthesis | Versatile for amino-pyran derivatives |
| Multicomponent Reactions (Literature) | Various amino and ester precursors | Varies | Moderate | Potential for diversity | Requires optimization |
Research Discoveries and Insights
The alkylation method benefits from being catalyst-free, reducing environmental impact and cost, with sodium methylate serving both as base and nucleophile.
The Michael addition approach allows for the synthesis of bicyclic amino-pyran derivatives with high stability under hydrolytic conditions, indicating robustness of the amino-pyran framework.
Spectroscopic analysis (IR, ^1H-NMR, MS) confirms the structural integrity of the synthesized compounds, with characteristic amino and ester group signals aiding in product verification.
Attempts to chemically modify the amino-pyran ring post-synthesis have shown the compound's stability, suggesting potential for use as a stable intermediate in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyran derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Key Structural Differences and Properties
Key Observations :
- Amino vs. Hydroxy/Ketone Groups: The amino group (NH₂) enhances nucleophilicity and hydrogen-bonding capacity compared to hydroxyl (OH) or ketone (O) groups, influencing solubility and reactivity in cross-coupling reactions .
- Cyano and Aryl Modifications: Derivatives with cyano (CN) and aryl groups (e.g., pyridinyl, chlorophenyl) exhibit enhanced stability and tailored intermolecular interactions, useful in materials science and medicinal chemistry .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- Solubility: Amino and hydroxy derivatives show higher solubility in polar solvents compared to cyano/aryl-substituted analogs.
- Safety: Hydroxy and cyano-containing compounds exhibit higher hazard risks (e.g., irritation) compared to the amino-substituted target compound .
Biological Activity
Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the pyran class of compounds, which are known for their bioactive properties. The synthesis of this compound typically involves multi-component reactions (MCRs) that utilize various catalysts such as L-proline, yielding high purity and enantiomeric excess .
Synthesis Overview
- Starting Materials : Aromatic aldehydes and malononitrile.
- Catalyst : L-proline.
- Conditions : Reflux in ethanol followed by purification through column chromatography.
Biological Activity
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The compound exhibits a range of pharmacological effects:
1. Antitumor Activity
Studies have shown that derivatives of pyran compounds display significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against several cancer cell lines such as HCT116 and UACC-62 .
2. Antimicrobial Properties
Pyran derivatives are noted for their antimicrobial activity, which includes efficacy against bacteria and fungi. This compound has been tested against common pathogens, showing promising inhibitory effects .
3. Anti-inflammatory Effects
Research indicates that the compound may also possess anti-inflammatory properties. It has been suggested that the presence of amino groups in its structure contributes to its ability to inhibit inflammatory mediators .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
